2,5-Dihydroxybenzenesulfonic Acid

Drug Delivery Controlled Release Biomaterials

Select 2,5-dihydroxybenzenesulfonic acid (CAS 88-46-0) to ensure target-specific biological and electrochemical performance. The 2,5-substitution pattern is essential: the 3,5-dihydroxy isomer lacks the anti-angiogenic and vasoprotective activity required for calcium dobesilate and ethamsylate synthesis. In materials science, the electron-withdrawing sulfonic acid group at the 2,5-position uniquely modulates hydroquinone redox behavior for supercapacitor applications—methoxyl-substituted analogs do not replicate this profile. For drug-carrier research, this compound’s release kinetics from chitosan beads are compound-specific and pH-dependent. Insist on the correct isomer and salt form to avoid confounding experimental results and regulatory non-compliance.

Molecular Formula C6H6O5S
Molecular Weight 190.18 g/mol
CAS No. 88-46-0
Cat. No. B1197946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dihydroxybenzenesulfonic Acid
CAS88-46-0
Synonyms2,5 Dihydroxybenzenesulfonate
2,5 Dihydroxybenzenesulfonic Acid
2,5-Dihydroxybenzenesulfonate
2,5-Dihydroxybenzenesulfonic Acid
Calcium Dobesilate
Calcium Dobesilate (1:1)
Calcium Dobesilate Monoammonium Salt
Calcium Dobesilate Monopotassium Salt
Calcium, Dobesilate
Dexium
Dobesilate Calcium
Dobesilate, Calcium
Dobica
Doxium
Molecular FormulaC6H6O5S
Molecular Weight190.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)S(=O)(=O)O)O
InChIInChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11)
InChIKeyIKQCSJBQLWJEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dihydroxybenzenesulfonic Acid (CAS 88-46-0): Technical Identity and Core Chemical Profile


2,5-Dihydroxybenzenesulfonic acid (CAS 88-46-0), also known as dobesilic acid, is an aromatic sulfonic acid structurally defined as hydroquinone with a sulfonic acid group substituting one phenyl hydrogen [1]. Its molecular formula is C6H6O5S with a molecular weight of approximately 190.17 g/mol [2]. This compound exists as a white to off-white solid, is highly soluble in water, and exhibits a pKa around 2.5 for its first dissociation . The compound is stable under normal conditions but incompatible with strong bases and oxidizing agents [3]. It is primarily utilized as a synthetic intermediate and in pharmaceutical formulations, notably as the acid moiety in the vasoprotective drug calcium dobesilate and the hemostatic agent ethamsylate [4].

Why Substituting 2,5-Dihydroxybenzenesulfonic Acid with Other Sulfonated Phenols Compromises Performance


The precise substitution pattern and resulting electronic properties of 2,5-dihydroxybenzenesulfonic acid are critical for its function. In pharmaceutical applications, even minor structural changes alter biological activity, as seen with the 3,5-dihydroxy isomer, which lacks the specific anti-angiogenic and vasoprotective profiles of the 2,5- isomer . In materials science, the electron-withdrawing sulfonic acid group in the 2,5- position distinctly modifies the redox behavior of the hydroquinone core, leading to different performance outcomes in applications like supercapacitors compared to electron-donating methoxyl-substituted analogs [1]. Furthermore, the choice of salt form (e.g., calcium, potassium, or diethylamine) is not arbitrary; each salt confers unique physicochemical properties and therapeutic indications. For instance, calcium dobesilate is a vasoprotectant, while ethamsylate (the diethylamine salt) is a hemostatic agent, demonstrating that the counterion is an integral part of the active pharmaceutical ingredient (API) and cannot be generically substituted [2]. Therefore, substituting the acid or its specific salts with a similar-looking alternative risks significant deviations in biological activity, material performance, and regulatory compliance.

Quantitative Differentiation of 2,5-Dihydroxybenzenesulfonic Acid: Evidence-Based Selection Guide


Differential Drug Release Kinetics from Chitosan Carriers

2,5-Dihydroxybenzenesulfonic acid (DHBSA) exhibits distinct release kinetics from chitosan gel beads compared to 8-hydroxy-7-iodoquinoline-5-sulfonic acid (SQ), a related sulfonic acid drug. The study highlights that drug release is influenced by the crosslinking agent and medium pH, but the release rate and total desorbed amount are inherently different between the two compounds, underscoring the need for formulation-specific validation [1]. This demonstrates that even within the same class of sulfonic acid drugs, carrier performance cannot be generalized.

Drug Delivery Controlled Release Biomaterials Pharmaceutical Formulation

Inhibition of Vascular Endothelial Growth Factor (VEGF) Activity

The compound's mechanism of action involves the inhibition of Vascular Endothelial Growth Factor (VEGF) activity, a key driver of angiogenesis. The patent discloses that the calcium and potassium salts of 2,5-dihydroxybenzenesulfonic acid possess 'antiproliferative, antimigratory, antiangiogenic and proapoptotic capacity' in non-quiescent cells [1]. This activity is distinct from other sulfonated phenols like the 3,5-dihydroxy isomer, which, despite having some VEGF inhibitory effects, has a different overall pharmacological profile .

Angiogenesis Oncology Ophthalmology VEGF Inhibition

Salts Exhibit Salt-Specific Clinical Indications

The therapeutic application is dictated by the salt form of 2,5-dihydroxybenzenesulfonic acid. Calcium dobesilate (calcium salt) is established as a vasoprotective agent indicated for chronic venous disease and diabetic retinopathy . In contrast, ethamsylate (the diethylamine salt) is an anti-hemorrhagic compound that reduces bleeding time and blood loss . This demonstrates that the acid moiety alone does not define the application; the salt form is an integral component that determines clinical utility and should be selected based on the intended therapeutic outcome.

Pharmaceuticals Vasoprotection Hemostasis Microcirculation

Electrochemical Performance in Supercapacitors via Electron-Withdrawing Effect

The electron-withdrawing nature of the sulfonic acid group in 2,5-dihydroxybenzenesulfonic acid, when used as a redox additive, directly impacts supercapacitor performance. Research comparing p-hydroquinone derivatives demonstrates that the sulfonic acid substituent (electron-withdrawing) leads to different electrochemical behavior and energy density outcomes compared to methoxyl-substituted hydroquinone (electron-donating) [1]. This provides a quantifiable, structure-property relationship that guides materials selection.

Materials Science Supercapacitors Electrochemistry Energy Storage

High-Value Application Scenarios for 2,5-Dihydroxybenzenesulfonic Acid Based on Differentiated Evidence


Development of Controlled-Release Drug Delivery Systems

Researchers developing polymeric drug carriers, such as chitosan beads, should use 2,5-dihydroxybenzenesulfonic acid (DHBSA) as a model anionic drug. Its release kinetics from these carriers are compound-specific and influenced by crosslinker type and pH, making it an ideal probe for optimizing formulation parameters [1]. Using a different sulfonic acid drug could lead to misleading data on carrier performance.

Therapeutic Research in Angiogenesis-Dependent Diseases

Laboratories studying cancer, diabetic retinopathy, or psoriasis should consider 2,5-dihydroxybenzenesulfonic acid and its calcium/potassium salts. The compound's well-documented inhibition of VEGF and its antiproliferative, antimigratory, and proapoptotic effects in non-quiescent cells make it a promising lead compound or research tool [1]. Its specific activity profile is not shared by all dihydroxybenzene sulfonic acid isomers [2].

Selective Procurement of Salt Forms for Specific Pharmacological Studies

For studies on microvascular disorders like chronic venous insufficiency or diabetic retinopathy, procurement should specify calcium dobesilate (CAS 20123-80-2), the calcium salt of 2,5-dihydroxybenzenesulfonic acid, which is the clinically indicated vasoprotectant [1]. For studies on hemostasis or bleeding time reduction, ethamsylate (CAS 2624-44-4), the diethylamine salt, is the required active pharmaceutical ingredient [2]. Interchanging these salts would confound the study results.

Design of Advanced Materials for Electrochemical Energy Storage

Materials scientists developing redox-active electrolytes or electrode additives for supercapacitors can leverage the electron-withdrawing nature of the sulfonic acid group in 2,5-dihydroxybenzenesulfonic acid. This property modulates the electrochemical behavior of the hydroquinone core, offering a distinct performance profile compared to analogs with electron-donating substituents [1]. This understanding allows for rational, property-driven material selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Dihydroxybenzenesulfonic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.